![molecular formula C36H42N2 B14206826 1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 794458-05-2](/img/structure/B14206826.png)
1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C₃₆H₄₂N₂. It is known for its unique structure, which includes two acenaphthylene units connected by a diamine bridge, each substituted with two 2,6-bis(1-methylethyl)phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of acenaphthylene with an appropriate diamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where acenaphthylene is reacted with N,N’-bis(2,6-diisopropylphenyl)amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted acenaphthylene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Acenaphthylenediamine, N,N’-bis(2,6-diisopropylphenyl): Similar structure but with different substituents.
1,2-Ethanediamine, N,N-bis(1-methylethyl): A simpler diamine with similar substituents but lacking the acenaphthylene units.
Uniqueness
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is unique due to its combination of acenaphthylene units and bulky substituents, which confer distinct steric and electronic properties. These features make it particularly useful in catalysis and material science applications .
Properties
CAS No. |
794458-05-2 |
|---|---|
Molecular Formula |
C36H42N2 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diamine |
InChI |
InChI=1S/C36H42N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24,37-38H,1-8H3 |
InChI Key |
RPORGOUVDXWGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C(C3=CC=CC4=C3C2=CC=C4)NC5=C(C=CC=C5C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)

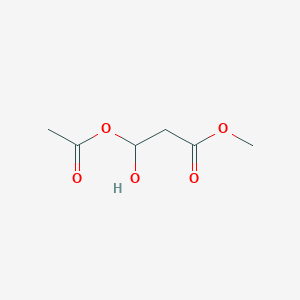

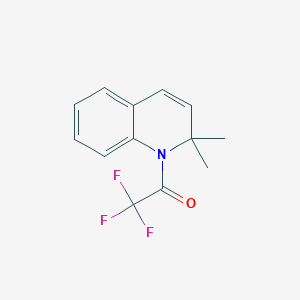
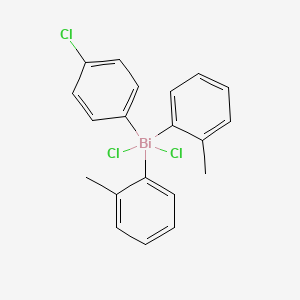
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
phosphanium bromide](/img/structure/B14206789.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
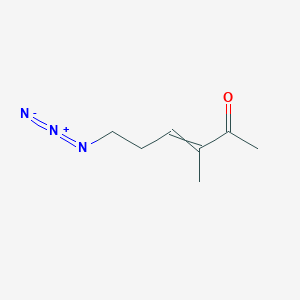
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
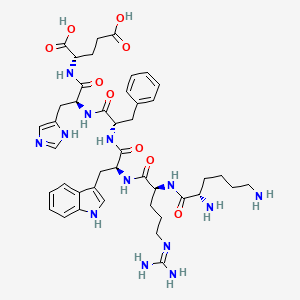
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
